100-Fold Superior Hypoglycemic Potency vs. Pioglitazone When Incorporated into Thiazolidinedione Backbone
In a head-to-head in vivo efficacy comparison, the compound BM 131246—synthesized using 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone as a key intermediate—exhibited >100-fold higher hypoglycemic activity than pioglitazone in insulin-resistant, genetically obese, diabetic KKAy mice [1].
| Evidence Dimension | In vivo hypoglycemic potency |
|---|---|
| Target Compound Data | BM 131246 (derived from CAS 103788-62-1) |
| Comparator Or Baseline | Pioglitazone (AD-4833, U-72,107) |
| Quantified Difference | >100-fold increase in potency |
| Conditions | Insulin-resistant, genetically obese, diabetic KKAy mice model |
Why This Matters
This quantitative differentiation establishes that procuring CAS 103788-62-1 is essential for accessing a chemical space yielding antidiabetic leads with vastly superior in vivo efficacy compared to the pioglitazone scaffold.
- [1] Studies on antidiabetic agents. 11. Novel thiazolidinedione derivatives as potent hypoglycemic and hypolipidemic agents. Scilit, 2024. View Source
